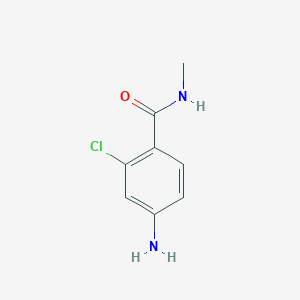
3-amino-N-cyclohexyl-2-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-cyclohexyl-2-methylbenzamide is a chemical compound with the molecular formula C14H20N2O It is a member of the benzamide class of compounds and is characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzamide core
Applications De Recherche Scientifique
3-amino-N-cyclohexyl-2-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid, cyclohexylamine, and ammonia.
Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with cyclohexylamine to form N-cyclohexyl-2-methylbenzamide.
Amination Reaction: The N-cyclohexyl-2-methylbenzamide is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position of the benzamide ring.
Industrial Production Methods
In an industrial setting, the production of 3-amino-N-cyclohexyl-2-methylbenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Temperature Control: Maintaining specific temperature ranges to favor desired reactions.
Purification: Employing methods such as recrystallization, distillation, and chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-cyclohexyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and sulfonyl chlorides.
Major Products
Oxidation Products: Nitro- or nitroso-substituted benzamides.
Reduction Products: Amines or alcohols derived from the reduction of the benzamide ring.
Substitution Products: Halogenated or alkylated benzamides.
Mécanisme D'action
The mechanism of action of 3-amino-N-cyclohexyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.
Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, pain, and other physiological processes.
Comparaison Avec Des Composés Similaires
3-amino-N-cyclohexyl-2-methylbenzamide can be compared with other similar compounds, such as:
2-amino-N-cyclohexyl-N-methylbenzylamine: Similar in structure but with different substitution patterns on the benzamide ring.
3-amino-N-methylbenzamide: Lacks the cyclohexyl group, leading to different chemical and biological properties.
N-cyclohexyl-2-methylbenzamide: Lacks the amino group, resulting in different reactivity and applications.
Propriétés
IUPAC Name |
3-amino-N-cyclohexyl-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLPHOIZSZWDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588334 |
Source


|
| Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903843-12-9 |
Source


|
| Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)
